molecular formula C31H29N3O2 B252779 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide

Cat. No. B252779
M. Wt: 475.6 g/mol
InChI Key: BCUIJWXPZRKNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide, also known as BDAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDAA is a diphenylacetamide derivative that has been synthesized and studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide has been shown to bind to the dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide has also been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and reduce the symptoms of schizophrenia. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide has also been shown to have potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide has several advantages for use in laboratory experiments. It is a relatively small and simple molecule that can be synthesized in a few steps. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide is also stable and can be stored for long periods of time without degradation. However, there are also limitations to the use of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions and animal models used.

Future Directions

There are several future directions for the study of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide. One direction is to further investigate its potential use as a drug candidate for the treatment of various neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail to better understand its pharmacological effects. Additionally, further research is needed to explore the potential anticancer properties of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide and its potential use in cancer therapy.

Synthesis Methods

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide can be synthesized through a multistep process involving the reaction of 4-benzoyl-1-piperazinecarboxylic acid with 2-aminodiphenylmethane followed by acylation with benzoyl chloride. The resulting compound is then purified and characterized through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide has been studied for its potential use in various scientific fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide has been investigated as a potential drug candidate for the treatment of various diseases such as schizophrenia, depression, and anxiety disorders. In neuroscience, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide has been studied for its ability to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which are involved in various neurological disorders. In cancer research, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide has been investigated for its potential anticancer properties due to its ability to inhibit the growth of cancer cells.

properties

Product Name

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide

Molecular Formula

C31H29N3O2

Molecular Weight

475.6 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C31H29N3O2/c35-30(29(24-12-4-1-5-13-24)25-14-6-2-7-15-25)32-27-18-10-11-19-28(27)33-20-22-34(23-21-33)31(36)26-16-8-3-9-17-26/h1-19,29H,20-23H2,(H,32,35)

InChI Key

BCUIJWXPZRKNDI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.